molecular formula C7H12N4O B3318962 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1042795-92-5

3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B3318962
CAS No.: 1042795-92-5
M. Wt: 168.2 g/mol
InChI Key: MDOBOBNAJKRPAR-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a piperazine ring attached to a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of piperazine with appropriate oxadiazole precursors. One common method is the cyclization of piperazine derivatives with formamide under acidic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is similar to other compounds containing piperazine and oxadiazole moieties. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • Piperazine derivatives: These compounds share the piperazine ring but may have different substituents.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring but lack the piperazine moiety.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11(4-2-8-1)5-7-9-6-12-10-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOBOBNAJKRPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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